苯甲酸, 4-(2-(辛氧基)苯甲酰氨基)-, 2-(二乙氨基)乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

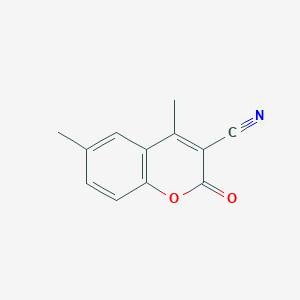

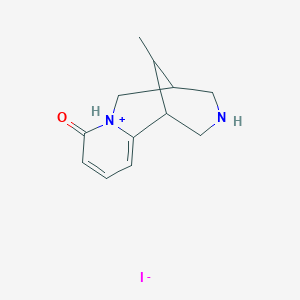

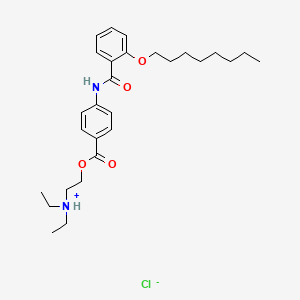

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a useful research compound. Its molecular formula is C28H41ClN2O4 and its molecular weight is 505.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Summary of the Application

The direct esterification of benzoic acid with a series of aliphatic alcohols was performed in a continuous flow microwave (MW) reactor .

Methods of Application or Experimental Procedures

In the first stage, the reactivity of the alcohols towards benzoic acid was mapped in a batch MW reactor. Then, the different esterifications were optimized in the continuous reactor .

Results or Outcomes

The microwave (MW) technique is applied generally to carry out a wide range of organic chemical transformations. The increased rate, better selectivity, and higher yield are the most obvious advantages .

2. Corrosion Inhibitors

Summary of the Application

Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

Methods of Application or Experimental Procedures

The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

Results or Outcomes

The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

3. Synthesis of m-Aryloxy Phenols

Summary of the Application

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .

Methods of Application or Experimental Procedures

Many synthesis methods have been invented for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Results or Outcomes

This paper highlights the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and it discusses their applications as antioxidants, ultraviolet absorbers, and flame retardants .

4. Microwave-Assisted Syntheses

Summary of the Application

The microwave (MW) technique is applied generally to carry out a wide range of organic chemical transformations .

Methods of Application or Experimental Procedures

The scale-up of MW-assisted syntheses is of special interest from the point of view of productivity .

Results or Outcomes

The increased rate, better selectivity, and higher yield are the most obvious advantages of MW-assisted syntheses .

5. Biomimetic Design and Additive Manufacturing Strategies

Summary of the Application

Biomimetic design and additive manufacturing strategies are used for multi-scale and multi-material tissue engineering .

Methods of Application or Experimental Procedures

The research focuses on the study of customised tissue scaffold solutions to cover joint pathologies present in lower limbs .

Results or Outcomes

Tissue engineering solutions are mainly proposed to cover knee and hip injuries .

6. Fuel-Cell Testing

Summary of the Application

Fuel cells are one of the most promising technologies for delivering clean and efficient power for automotive and residential applications .

Methods of Application or Experimental Procedures

Test capabilities that deliver reliable monitoring and control, and offer the benefit of a flexible configuration, are critical to these advances .

Results or Outcomes

The capabilities will permit scientists to easily tailor their systems to keep pace with evolving fuel-cell technology .

属性

IUPAC Name |

diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABTEMOZNFDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride | |

CAS RN |

51444-52-1 |

Source

|

| Record name | Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。